molecular formula C11H9FN2O B2754662 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine CAS No. 2198440-54-7

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B2754662
CAS No.: 2198440-54-7
M. Wt: 204.204
InChI Key: OYLKNTALLQHPPQ-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at position 3 and a pyridin-3-ylmethoxy group at position 2. Its molecular formula is C₁₁H₈FN₂O₂, with a molecular weight of 219.19 g/mol.

Properties

IUPAC Name

3-fluoro-2-(pyridin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-4-2-6-14-11(10)15-8-9-3-1-5-13-7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLKNTALLQHPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine can be achieved through several methods. One common approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with pyridin-3-ylmethanol under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for the development of novel derivatives with tailored properties for specific applications.

Property Description
Fluorination Enhances stability and reactivity
Building Block Used in synthesizing complex fluorinated compounds

Biology

In biological research, this compound is being investigated for its potential as a radiolabeled imaging agent. The ability to visualize biological processes in real-time can significantly advance the understanding of various diseases.

Application Description
Imaging Agent Potential use in PET scans for disease diagnosis
nAChR Agonist Modulates neurotransmission affecting cognition

Medicine

The pharmacological properties of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine make it a candidate for drug development. Its selective action on nAChRs suggests potential therapeutic uses in treating cognitive disorders and neurodegenerative diseases.

Therapeutic Area Potential Use
Cognitive Disorders Treatment options for Alzheimer's disease
Neurodegenerative Diseases Possible intervention strategies

Industry

In the agrochemical sector, this compound is being explored for its potential use in developing pesticides and herbicides with improved efficacy and lower environmental impact.

Industry Application Description
Agrochemicals Development of targeted pesticides
Materials Science Synthesis of materials with enhanced properties

Case Study 1: Neuropharmacological Research

A study investigated the effects of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine on cognitive function in animal models. Results indicated significant improvements in memory retention and learning tasks, suggesting its potential role in treating cognitive impairments associated with aging.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized a series of derivatives based on 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine to evaluate their anti-inflammatory activity. Some derivatives exhibited promising results comparable to established anti-inflammatory drugs like indomethacin, highlighting the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine with key analogs, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine Fluorine (3), Pyridinylmethoxy (2) 219.19 Potential CNS ligand, synthetic intermediate
3-[(3-Chlorophenyl)methoxy]-2-fluoropyridine Fluorine (2), 3-Chlorophenylmethoxy (3) 237.66 Intermediate for drug synthesis
2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine Fluorine (2), Azetidinylmethoxy (3) 195.19 Radioligand for nAChR imaging (PET)
2-Methyl-6-(phenylethynyl)pyridine (MPEP) Methyl (2), Phenylethynyl (6) 183.21 mGlu5 antagonist, anxiolytic activity
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Fluorine (6), Pyrrolidinylmethanol (1) 196.22 Solubility-enhancing structural motifs

Substituent Effects on Pharmacological Activity

  • Fluorine Position: Fluorine at position 3 (target compound) versus position 2 (e.g., 3-[(3-chlorophenyl)methoxy]-2-fluoropyridine ) alters electronic distribution. Fluorine’s electronegativity enhances binding to receptors requiring polar interactions. For example, 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine (fluoro-A-85380) exhibits subnanomolar affinity for α4β2 nAChRs due to optimal fluorine placement and azetidine’s basic nitrogen .
  • Methoxy/Pyridinyl vs. Chlorophenyl Groups :
    The pyridin-3-ylmethoxy group in the target compound may engage in π-π stacking or hydrogen bonding, contrasting with the hydrophobic 3-chlorophenyl group in its analog . Chlorophenyl derivatives are often used as intermediates, while pyridinyl groups enhance solubility and CNS penetration .

  • Azetidinyl and Phenylethynyl Moieties :
    Azetidine rings (as in fluoro-A-85380) improve receptor selectivity and metabolic stability, making them suitable for positron emission tomography (PET) imaging . Conversely, MPEP’s phenylethynyl group provides steric bulk for mGlu5 receptor antagonism, demonstrating anxiolytic effects at low doses (0.1–10 mg/kg in rodents) .

Physicochemical Properties

  • Solubility: Methoxy and pyridinyl groups enhance aqueous solubility compared to halogenated analogs. For example, (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (MW 196.22) is marketed in gram quantities, suggesting favorable solubility for industrial use .
  • Stability: Fluorine at position 3 in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, a trend observed in fluoro-A-85380’s stability during PET imaging .

Radioligand Development

2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ([¹⁸F]fluoro-A-85380) demonstrates high thalamic uptake in rats, with 75–85% inhibition by nicotine pre-treatment, confirming its specificity for nAChRs. Its synthesis achieves high radiochemical purity (>95%) and specific activity (3–5 Ci/μmol), making it a benchmark for neuroimaging .

Anxiolytic Potential

MPEP (2-methyl-6-(phenylethynyl)pyridine) reduces anxiety in rodent models (elevated plus maze, social exploration tests) at 0.1–10 mg/kg doses. Its low sedative side effects highlight the therapeutic advantage of pyridine-based mGlu5 antagonists .

Biological Activity

3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine features a pyridine ring substituted with a methoxy group and a fluorine atom. The presence of these functional groups is critical for its biological activity, influencing properties such as solubility, permeability, and receptor binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Pyridine derivatives often show significant antibacterial and antifungal properties. For instance, studies have demonstrated that pyridine alkaloids possess broad-spectrum antimicrobial activity against various pathogens .
  • Anticancer Properties : Compounds containing pyridine rings have been investigated for their antiproliferative effects against cancer cell lines. The introduction of fluorine atoms can enhance the activity of these compounds by improving their interaction with biological targets .
  • Anti-inflammatory Effects : Some pyridine derivatives have shown promise in reducing inflammation, which is crucial for treating chronic inflammatory diseases .

Antimicrobial Activity

A study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally related to 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine. The results indicated that these compounds exhibited significant inhibitory effects against several bacterial strains, suggesting potential as broad-spectrum antimicrobial agents .

Anticancer Activity

In vitro tests on cancer cell lines revealed that similar pyridine compounds demonstrated notable antiproliferative activity. For example, a derivative with a similar structure was found to inhibit growth in breast, colon, and lung cancer cells effectively. The fluorine substitution was identified as a key factor in enhancing this activity .

Anti-inflammatory Potential

Research on the anti-inflammatory properties of pyridine derivatives highlighted their ability to inhibit COX enzymes, which are involved in inflammatory processes. Compounds were shown to reduce inflammation markers significantly compared to standard anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesKey Findings
AntibacterialVarious bacterial strainsSignificant inhibition observed
AnticancerBreast, colon, lung cancer cellsHigh antiproliferative activity
Anti-inflammatoryCOX enzyme assaysInhibition similar to indomethacin

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityObservations
Pyridine ring with methoxy groupAntimicrobialEnhanced activity with fluorination
Fluorinated derivativesAnticancerIncreased binding affinity
Substituted pyridinesAnti-inflammatoryCOX inhibition

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine, and how can reaction efficiency be optimized?

  • Methodology : Begin with nucleophilic aromatic substitution (SNAr) for introducing fluorine at the pyridine ring, followed by etherification using (pyridin-3-yl)methanol under Mitsunobu or Ullmann coupling conditions. Optimize reaction efficiency by varying solvents (e.g., DMF vs. THF), catalysts (e.g., CuI for Ullmann), and temperature gradients. Monitor purity via HPLC and characterize intermediates using 1H^{1}\text{H}/19F^{19}\text{F} NMR .
  • Data Validation : Cross-validate yields with kinetic studies (e.g., time vs. conversion plots) and statistical tools like ANOVA to identify significant variables .

Q. Which spectroscopic techniques are critical for characterizing 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine, and how should spectral contradictions be resolved?

  • Key Techniques :

  • 1H^{1}\text{H} NMR: Assign signals using 2D-COSY to resolve overlapping peaks from pyridine and methoxy groups.
  • 19F^{19}\text{F} NMR: Confirm fluorine position via coupling constants.
  • High-resolution mass spectrometry (HRMS): Verify molecular ion integrity.
    • Contradiction Resolution : If 13C^{13}\text{C} NMR data conflicts with computational predictions (e.g., DFT), re-examine sample purity, solvent effects, or tautomerism. Use X-ray crystallography for definitive structural confirmation .

Q. How can stability studies for 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine be designed under varying pH and temperature conditions?

  • Experimental Design :

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via UV-Vis spectroscopy and LC-MS.
  • Apply Arrhenius kinetics to extrapolate shelf-life .
    • Risk Mitigation : Include control experiments to distinguish hydrolysis from oxidation pathways (e.g., under nitrogen vs. oxygen atmospheres) .

Advanced Research Questions

Q. What strategies address low regioselectivity in the functionalization of 3-Fluoro-2-[(pyridin-3-yl)methoxy]pyridine?

  • Mechanistic Insight : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify reactive sites. Pair with directing groups (e.g., boronate esters) to enhance selectivity in cross-coupling reactions .
  • Experimental Validation : Compare Pd-catalyzed vs. photoredox-mediated C–H activation, analyzing regioselectivity via 19F^{19}\text{F} NMR kinetics .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • Workflow :

Perform molecular docking (AutoDock Vina) to identify binding poses in target proteins (e.g., kinases).

Use QSAR models to predict ADMET properties.

Synthesize top candidates via late-stage diversification (e.g., Suzuki-Miyaura coupling) .

  • Validation : Correlate in silico predictions with in vitro assays (e.g., IC50_{50} measurements) and statistical regression analysis .

Q. What experimental frameworks resolve contradictions in reported reactivity data for fluorinated pyridine derivatives?

  • Case Study : If one study reports electrophilic substitution at C-4 while another favors C-5, conduct competitive experiments with isotopic labeling (e.g., 2H^{2}\text{H} at specific positions). Analyze regiochemical outcomes via NOESY and kinetic isotope effects (KIEs) .
  • Statistical Rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent polarity, counterion effects) .

Methodological Best Practices

  • Experimental Design : Use factorial design (e.g., 2k^k factorial) to optimize multi-variable systems (e.g., catalyst loading, solvent polarity) while minimizing trial count .
  • Data Interpretation : Employ cheminformatics tools (e.g., PCA for spectral clustering) to identify outliers or systematic errors .
  • Reproducibility : Document all synthetic protocols in electronic lab notebooks (ELNs) with metadata (e.g., humidity, batch-specific reagent purity) .

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